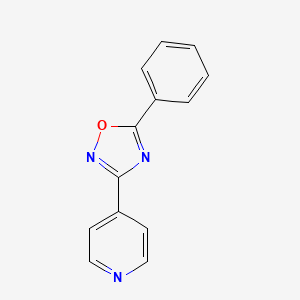

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine

Description

Evolution of Oxadiazole Chemistry: Structural Diversity and Significance

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. nih.govmdpi.com Depending on the relative positions of the heteroatoms, four isomers exist: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole. nih.gov The 1,2,4- and 1,3,4-isomers are the most extensively studied due to their stability and synthetic accessibility. nih.gov

The chemistry of 1,2,4-oxadiazoles dates back to their first synthesis in 1884 by Tiemann and Krüger. nih.gov Since then, synthetic methodologies have evolved significantly, allowing for the creation of a wide array of substituted 1,2,4-oxadiazole derivatives. nih.govchim.it These methods primarily involve the cyclization of O-acylamidoximes or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. chim.it The versatility in synthetic routes has enabled chemists to fine-tune the electronic and steric properties of the resulting molecules.

The significance of the 1,2,4-oxadiazole ring lies in its unique physicochemical properties. It is an electron-poor aromatic system, and its electron-withdrawing effect is more pronounced through the C5 position than the C3 position. nih.gov This heterocycle is also recognized for its chemical and thermal stability. nih.gov In medicinal chemistry, the 1,2,4-oxadiazole moiety is frequently employed as a bioisostere for amide and ester groups. researchgate.netmdpi.comnih.gov This bioisosteric replacement can enhance metabolic stability by circumventing hydrolysis by esterases, a common issue with ester-containing compounds. researchgate.netrsc.org

The Pyridine (B92270) Moiety: A Versatile Scaffold in Heterocyclic Synthesis

Pyridine is a six-membered aromatic heterocycle that is structurally analogous to benzene, with one CH group replaced by a nitrogen atom. This substitution has profound effects on the electronic properties and reactivity of the ring. The nitrogen atom is more electronegative than carbon, leading to a polarized ring system with a partial negative charge on the nitrogen and partial positive charges on the carbons, particularly at the 2, 4, and 6 positions.

This electronic distribution makes pyridine a versatile scaffold in heterocyclic synthesis. The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule and allows it to act as a ligand in coordination chemistry. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, with substitution, when it occurs, favoring the 3-position. Conversely, the pyridine ring is more reactive towards nucleophilic substitution, especially at the 2- and 4-positions.

The ability to functionalize the pyridine ring at various positions allows for the creation of diverse molecular architectures with tailored biological activities. The nitrogen atom can also participate in hydrogen bonding, which is a crucial interaction in biological systems. nih.gov These properties have cemented the role of pyridine as a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov

Contextualizing 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine within Contemporary Chemical Research

The compound this compound emerges from the deliberate combination of the 1,2,4-oxadiazole and pyridine heterocycles. Its investigation is rooted in the desire to harness the advantageous properties of both moieties within a single molecular entity.

The rationale for designing and synthesizing molecules that incorporate both 1,2,4-oxadiazole and pyridine rings is multifaceted. A primary driver is the principle of bioisosterism in drug design. mdpi.comnih.gov By linking a pyridine scaffold, known for its prevalence in bioactive molecules, to a 1,2,4-oxadiazole ring, chemists can create novel structures that mimic the core interactions of known drugs while potentially offering improved pharmacokinetic profiles, such as enhanced metabolic stability. researchgate.netnih.gov

Furthermore, the combination of these two rings can lead to unique three-dimensional structures and electronic properties that are not achievable with either heterocycle alone. The pyridine ring can act as a hydrogen bond acceptor and participate in π-π stacking interactions, while the 1,2,4-oxadiazole ring can also engage in noncovalent interactions, including π-π stacking. nih.gov The interplay of these interactions can influence how the molecule binds to biological targets. nih.gov The pyridyl-oxadiazole motif has been identified as a promising recognition element for G-quadruplexes, which are implicated in cancer. nih.gov

The arrangement of substituents on the 1,2,4-oxadiazole ring has a significant impact on the properties of the molecule. In the case of this compound, the phenyl group is attached to the C5 position and the pyridine ring is attached to the C3 position.

Studies comparing isomers have shown that even a simple switch of substituents between the C3 and C5 positions can lead to significant differences in biological activity. For instance, in a series of 1,2,4-oxadiazole derivatives studied for their antiproliferative activities, it was found that having an aryl substituent at the C5 position was superior to having it at the C3 position for potency. researchgate.net Similarly, the bioisosteric replacement of a 1,2,4-oxadiazole ring with its 1,3,4-isomer can lead to changes in polarity, metabolic stability, and biological affinity. rsc.org This highlights the critical importance of precise positional control during the synthesis of such compounds to achieve the desired molecular properties and biological effects.

Table of Compound Names

| Compound Name |

| This compound |

| Oxadiazole |

| Pyridine |

| 1,2,3-Oxadiazole |

| 1,2,4-Oxadiazole |

| 1,2,5-Oxadiazole |

| 1,3,4-Oxadiazole |

| Benzene |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₉N₃O |

| Molecular Weight | 223.23 g/mol |

| IUPAC Name | 5-phenyl-3-(pyridin-4-yl)-1,2,4-oxadiazole |

| InChI | InChI=1S/C13H9N3O/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10/h1-9H |

| InChIKey | KVLYQZJFVKRLHI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 |

| CAS Number | 22926-71-2 |

| ChEMBL ID | CHEMBL1487784 |

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLYQZJFVKRLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 5 Phenyl 1,2,4 Oxadiazol 3 Yl Pyridine and Its Derivatives

Foundational Synthetic Routes to 1,2,4-Oxadiazoles

The construction of the 1,2,4-oxadiazole (B8745197) heterocycle is predominantly achieved through two classical and highly versatile approaches: the cyclization of O-acylamidoximes and the 1,3-dipolar cycloaddition of nitrile oxides. These foundational routes provide access to a wide array of substituted 1,2,4-oxadiazoles.

The most widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its derivatives. chim.it This pathway can be considered a [4+1] approach, where four atoms of the final ring are contributed by the amidoxime and one carbon atom is provided by the acylating agent. chim.it

This synthetic strategy is typically a two-stage process involving the initial O-acylation of an amidoxime followed by an intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring. mdpi.comnih.gov The first step, the O-acylation of the amidoxime, can be accomplished using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. mdpi.comresearchgate.net The resulting O-acylamidoxime intermediate can sometimes be isolated before the final cyclization step. chim.it

| Acylating Agent | Typical Conditions | Reference |

| Acyl Chlorides | Base (e.g., Pyridine (B92270), NaOH) in aprotic solvent | researchgate.netresearchgate.net |

| Carboxylic Anhydrides | Base/DMSO medium | mdpi.com |

| Carboxylic Acids | Coupling agent (e.g., DCC, EDC, CDI) | chim.it |

| Isatoic Anhydrides | NaOH/DMSO at room temperature | researchgate.net |

DCC: Dicyclohexylcarbodiimide, EDC: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, CDI: Carbonyldiimidazole, DMSO: Dimethyl sulfoxide (B87167)

To avoid the often harsh conditions of thermal cyclodehydration and the formation of side products, various catalysts have been employed to facilitate the cyclization of O-acylamidoximes at lower temperatures. chim.it Bases are commonly used to promote this intramolecular condensation.

Tetrabutylammonium fluoride (TBAF) has been identified as an efficient catalyst for the cyclization step, often allowing the reaction to proceed at room temperature. mdpi.com The general procedure involves the acylation of the amidoxime, isolation of the O-acylamidoxime intermediate, and subsequent cyclocondensation in the presence of TBAF in a solvent like tetrahydrofuran (THF). mdpi.com Other bases such as pyridine can serve as both a solvent and a catalyst for the cyclization, though typically requiring heat. chim.itresearchgate.net Inorganic bases have also proven effective; for instance, a potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) system provides a superbasic medium for rapid cyclodehydration at ambient temperatures. researchgate.net Similarly, systems utilizing iodine (I2) with potassium carbonate (K2CO3) or N-Bromosuccinimide (NBS) with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the oxidative cyclization of N-substituted amidoximes. mdpi.com

| Catalyst/System | Typical Conditions | Advantages | Reference |

| TBAF | THF, Room Temperature | Mild conditions, high efficiency | mdpi.com |

| Pyridine | Reflux | Acts as solvent and catalyst | chim.it |

| MOH/DMSO (M=Li, Na, K) | Room Temperature, 10-20 min | Rapid, mild, simple work-up | researchgate.net |

| I₂/K₂CO₃ | Dichloromethane, Room Temp | Oxidative cyclization, moderate yields (50-80%) | mdpi.com |

| NBS/DBU | Dichloromethane, Room Temp | Oxidative cyclization, good yields (54-84%) | mdpi.com |

An alternative classical route to 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. chim.it This is classified as a [3+2] cycloaddition, where the three atoms of the nitrile oxide (C-N-O) react with the two atoms of the nitrile's cyano group (C≡N) to form the five-membered ring. chim.itnih.gov

Nitrile oxides are highly reactive intermediates and are typically generated in situ from precursors such as hydroximoyl chlorides (chloro oximes) via dehydrohalogenation with a base, or through the dehydration of α-nitroketones. nih.govorganic-chemistry.org The subsequent cycloaddition with a nitrile dipolarophile yields the 3,5-disubstituted 1,2,4-oxadiazole. This method offers a different regiochemical outcome compared to the amidoxime route; the substituent from the nitrile used as the starting material becomes the C5 substituent in the final oxadiazole ring. chim.it

In recent years, modern synthetic techniques have been applied to the synthesis of 1,2,4-oxadiazoles to improve efficiency, reduce reaction times, and align with the principles of green chemistry. Microwave-assisted organic synthesis has emerged as a powerful tool. researchgate.netwjarr.com Microwave irradiation can dramatically accelerate the rate of reaction, often reducing reaction times from hours to minutes. researchgate.netacs.org For example, the one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions produces 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.orgresearchgate.net

Solvent-free, or "dry media," reaction conditions represent another environmentally benign approach. ias.ac.in These reactions, often facilitated by microwave heating or grinding, can lead to improved yields, easier purification, and a reduction in hazardous solvent waste. researchgate.netias.ac.in One-pot syntheses of 1,2,4-oxadiazoles from amidoximes and acyl chlorides have been efficiently carried out under solvent-free microwave conditions, highlighting the synergy between these modern techniques. researchgate.net

| Reaction | Conventional Method | Microwave Method | Reference |

| Amidoxime + Acyl Chloride | Pyridine, heating for hours | Solvent-free, 160W, 2-5 minutes | researchgate.net |

| Nitrile + Hydroxylamine | High temp, long reaction times | Solvent-free, catalyst, shorter time | researchgate.net |

| Amidoxime + Carboxylic Acid | HBTU, DIEA, 85°C, 24h (70% yield) | HBTU, DIEA, 160°C, 15 min (>95% yield) | acs.org |

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, DIEA: N,N-Diisopropylethylamine

Amidoxime-Mediated Cyclization Reactions

De Novo Synthesis of 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine

The synthesis of the specific target compound, this compound, is readily achieved using the foundational amidoxime-mediated cyclization route. This method allows for the direct coupling of the two key structural motifs: the pyridine ring and the phenyl group.

The most direct approach involves the reaction of isonicotinamidoxime (also known as 4-pyridinecarboxamidoxime) with an activated benzoic acid derivative. The isonicotinamidoxime serves as the precursor for the 3-pyridyl portion of the final molecule, while the benzoyl group provides the 5-phenyl substituent.

A typical synthetic sequence is as follows:

Formation of the Amidoxime: Isonicotinamidoxime is prepared from the corresponding nitrile, 4-cyanopyridine (isonicotinonitrile), by reacting it with hydroxylamine hydrochloride in the presence of a base such as triethylamine or sodium bicarbonate. mdpi.comresearchgate.net

Acylation and Cyclization: The prepared isonicotinamidoxime is then reacted with benzoyl chloride in the presence of a base like pyridine. This reaction first forms the O-benzoyl isonicotinamidoxime intermediate. Subsequent heating of the reaction mixture promotes the cyclodehydration of this intermediate to yield the final product, this compound. researchgate.net Alternatively, benzoic acid can be used in conjunction with a coupling agent, followed by thermal or catalytically-induced cyclization.

This two-step, one-pot or stepwise procedure is highly effective for producing a variety of 3,5-disubstituted 1,2,4-oxadiazoles and is directly applicable to the synthesis of this specific target compound with high yields. researchgate.net

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, this compound, logically dissects the central 1,2,4-oxadiazole ring. The most common and effective disconnection strategy for 3,5-disubstituted 1,2,4-oxadiazoles breaks the C(3)-N(2) and C(5)-O(1) bonds. This approach points to two primary building blocks: a pyridine-containing amidoxime and a phenyl-containing acylating agent.

This analysis identifies the following key precursors:

N'-hydroxyisonicotinimidamide : This compound provides the pyridine ring and the C(3)-N(4)-N(2) fragment of the oxadiazole. It is typically synthesized from isonicotinonitrile (pyridine-4-carbonitrile) through its reaction with hydroxylamine.

Benzoic acid or its derivatives : This component supplies the phenyl group and the C(5) atom of the oxadiazole ring. For synthetic efficiency, activated forms of benzoic acid, such as benzoyl chloride or benzoic anhydride, are frequently used as the acylating agent.

Multi-Step Synthetic Sequences and Optimization Strategies

The forward synthesis of this compound is a multi-step process that has been subject to various optimization strategies to improve yields and reaction conditions. The classical synthesis involves two main steps:

O-acylation of the amidoxime : N'-hydroxyisonicotinimidamide reacts with an activated benzoic acid derivative (e.g., benzoyl chloride) to form an O-acyl amidoxime intermediate. This step is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the generated acid (e.g., HCl).

Cyclodehydration : The isolated O-acyl amidoxime intermediate is then heated to induce intramolecular cyclization and dehydration, which forms the stable 1,2,4-oxadiazole ring. This step often requires high temperatures and can be facilitated by dehydrating agents.

Significant efforts have been made to optimize this sequence. One-pot procedures, where the O-acylation and cyclodehydration occur in the same reaction vessel without isolation of the intermediate, have been developed to improve efficiency. ias.ac.in These methods often involve heating the amidoxime and the carboxylic acid or acyl chloride in a high-boiling solvent like DMF or pyridine.

Further optimization involves the use of catalysts and alternative reaction conditions. Tetrabutylammonium fluoride (TBAF) has been shown to be an effective catalyst for the cyclization of O-acylamidoximes at room temperature, offering milder reaction conditions. nih.gov Microwave irradiation has also been successfully applied to accelerate the heterocyclization step, significantly reducing reaction times. nih.gov

| Strategy | Reagents/Conditions | Advantages |

| Classical Two-Step | 1. Benzoyl chloride, Pyridine 2. Heat (e.g., reflux in toluene) | Stepwise control, easier purification of intermediate. |

| One-Pot Synthesis | Amidoxime, Benzoyl chloride, high-boiling solvent (e.g., DMF), Heat | Increased efficiency, reduced workup steps. ias.ac.in |

| Base-Catalyzed Cyclization | O-acyl amidoxime, Base (e.g., K₂CO₃, NaOH) in DMSO | Avoids high-temperature thermal cyclization. |

| TBAF-Catalyzed Cyclization | O-acyl amidoxime, TBAF in MeCN | Mild, room-temperature conditions. nih.gov |

| Microwave-Assisted | Amidoxime, Acyl chloride, NH₄F/Al₂O₃, Microwave irradiation | Rapid synthesis, often higher yields. nih.gov |

Advanced Derivatization and Functionalization of the Core Scaffold

Once the this compound scaffold is assembled, it can be further modified to create a library of derivatives. Functionalization can be targeted at the pyridine ring or the phenyl moiety.

Regioselective Functionalization of the Pyridine Ring

The pyridine ring in the core scaffold is electron-deficient due to the electronegativity of the nitrogen atom. This electronic nature dictates its reactivity towards substitution reactions. quimicaorganica.orgnih.gov

Electrophilic Aromatic Substitution : This type of reaction is generally difficult on an unsubstituted pyridine ring and requires harsh conditions. When it does occur, it is directed to the C-3 and C-5 positions (meta to the nitrogen). For the target molecule, electrophilic attack (e.g., nitration, halogenation) would be expected to occur at the positions ortho to the oxadiazole substituent (C-3 and C-5).

Nucleophilic Aromatic Substitution : The pyridine ring is activated towards nucleophilic attack at the C-2 and C-4 positions (ortho and para to the nitrogen). stackexchange.comquimicaorganica.org Since the C-4 position is blocked by the oxadiazole group, nucleophilic substitution reactions (e.g., Chichibabin amination or substitution of a leaving group) would regioselectively occur at the C-2 and C-6 positions.

C-H Functionalization : Modern synthetic methods allow for direct C-H functionalization, providing more versatile routes for derivatization. nih.govmdpi.com Strategies such as directed metalation (using a directing group to guide a metalating agent to a specific position) or dearomatization-rearomatization sequences can be envisioned to achieve regioselective introduction of functional groups at various positions on the pyridine ring that are not accessible through classical methods. nenu.edu.cnnih.govznaturforsch.com

Substituent Effects and Introduction on the Phenyl Moiety

The most straightforward method to introduce substituents onto the phenyl ring is by starting the synthesis with a substituted benzoic acid or benzoyl chloride. The electronic nature of these substituents can influence the efficiency of the oxadiazole formation.

Studies on the synthesis of related 2,5-disubstituted 1,3,4-oxadiazoles have shown that the presence of electron-withdrawing groups (EWGs) on the benzoic acid precursor can increase the yield of the final product. nih.gov Conversely, electron-donating groups (EDGs) may decrease the yield but can be crucial for tuning the electronic and biological properties of the final molecule. nih.govotterbein.edu This suggests that while the synthesis is tolerant of a wide range of functional groups, yields may vary depending on the electronic properties of the starting materials.

| Substituent on Phenyl Ring | Classification | Expected Effect on Acylation Rate | Representative Groups |

| Nitro | Strong EWG | Increases rate | -NO₂ |

| Cyano | Strong EWG | Increases rate | -CN |

| Chloro/Bromo | Halogen (EWG) | Increases rate | -Cl, -Br |

| Methyl | Weak EDG | Decreases rate | -CH₃ |

| Methoxy | Strong EDG | Decreases rate | -OCH₃ |

Heterocycle Annulation and Ring Expansion Strategies

Advanced modification of the core scaffold can involve building additional rings onto the existing structure (annulation) or expanding one of the existing rings.

Heterocycle Annulation : The 1,2,4-oxadiazole ring itself can participate in rearrangement reactions to form different heterocyclic systems. The Boulton-Katritzky rearrangement, for example, involves the thermal rearrangement of a 1,2,4-oxadiazole with an appropriate side chain at the C-3 position, leading to a new heterocycle. chim.itosi.lv While this would transform the initial scaffold, it represents a powerful strategy for structural diversification. Annulation strategies can also target the pyridine ring, where pre-functionalized derivatives (e.g., with ortho amino and carboxyl groups) could be cyclized to form fused pyridines. ias.ac.in

Ring Expansion : While less common for this specific scaffold, general strategies for the ring expansion of N-heterocycles could potentially be applied. researchgate.net These methods often involve the formation of a bicyclic intermediate followed by cleavage of the original ring to form a larger one. For instance, a reaction sequence could potentially expand the six-membered pyridine ring into a seven-membered diazepine ring, though this remains a speculative but synthetically intriguing possibility. mdpi.comresearchgate.net

Click Chemistry Applications for Scaffold Elaboration

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for elaborating the core scaffold. nih.gov This strategy requires the initial introduction of either a terminal alkyne or an azide group onto the pyridine or phenyl ring of the molecule.

A plausible synthetic route would involve:

Synthesis of a functionalized precursor : Prepare a derivative of the core scaffold bearing a suitable functional group for conversion to an azide or alkyne. For example, a bromo- or iodo-substituted analogue could be synthesized.

Introduction of the "click" handle :

An alkyne can be introduced via Sonogashira coupling of a halo-substituted scaffold with a protected alkyne, followed by deprotection. rsc.org

An azide can be introduced by nucleophilic substitution of a halide or by diazotization of an amino group followed by reaction with sodium azide. mdpi.commdpi.com

CuAAC Reaction : The resulting alkyne- or azide-functionalized scaffold can then be reacted with a wide range of complementary azide or alkyne partners in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage, effectively "clicking" new molecular fragments onto the core structure. rsc.orgnih.gov

This approach allows for the modular and efficient assembly of large and diverse libraries of compounds from a common functionalized intermediate.

| Functionalized Scaffold | Complementary "Click" Partner | Resulting Linkage |

| Scaffold-Alkyne | Molecule-Azide (R-N₃) | Scaffold-Triazole-Molecule |

| Scaffold-Azide | Molecule-Alkyne (R-C≡CH) | Scaffold-Triazole-Molecule |

Comprehensive Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine is expected to display distinct signals corresponding to the protons of the pyridine (B92270) and phenyl rings. The spectrum would integrate to a total of nine protons. The signals from the two aromatic systems would appear in the characteristic downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents.

Pyridine Protons: The 4-substituted pyridine ring gives rise to a symmetrical pattern. The protons ortho to the nitrogen (H-2' and H-6') are the most deshielded due to the atom's electronegativity and would appear as a doublet at the lowest field, typically in the δ 8.8-9.0 ppm range. The protons meta to the nitrogen (H-3' and H-5') would appear as another doublet at a slightly higher field, expected around δ 7.9-8.1 ppm.

Phenyl Protons: The monosubstituted phenyl ring protons would exhibit a more complex pattern. The two protons ortho to the oxadiazole ring (H-2 and H-6) would likely appear as a multiplet around δ 8.1-8.3 ppm. The three remaining protons, meta (H-3, H-5) and para (H-4), would resonate further upfield, typically as a multiplet in the δ 7.5-7.7 ppm range.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.8 - 9.0 | Doublet (d) | 2H | Pyridine H-2', H-6' |

| 8.1 - 8.3 | Multiplet (m) | 2H | Phenyl H-2, H-6 |

| 7.9 - 8.1 | Doublet (d) | 2H | Pyridine H-3', H-5' |

| 7.5 - 7.7 | Multiplet (m) | 3H | Phenyl H-3, H-4, H-5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 11 distinct signals are expected, accounting for the 13 carbon atoms (with symmetry in the pyridine and phenyl rings leading to overlapping signals). The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic nature of the rings. The two carbons of the oxadiazole ring (C-3 and C-5) are highly deshielded and appear significantly downfield.

Oxadiazole Carbons: The C-3 and C-5 carbons of the 1,2,4-oxadiazole (B8745197) ring are expected at the lowest fields, typically between δ 165-175 ppm.

Pyridine Carbons: The carbons of the pyridine ring are also deshielded. The C-2' and C-6' carbons would be found around δ 150-152 ppm, while the C-3' and C-5' carbons would be near δ 121-123 ppm. The substituted carbon, C-4', would appear in the δ 138-140 ppm range.

Phenyl Carbons: The ipso-carbon of the phenyl ring attached to the oxadiazole (C-1) would be found around δ 124-126 ppm. The other aromatic carbons would resonate in the typical δ 128-133 ppm region.

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 170 - 175 | Oxadiazole C-5 |

| 165 - 170 | Oxadiazole C-3 |

| 150 - 152 | Pyridine C-2', C-6' |

| 138 - 140 | Pyridine C-4' |

| 132 - 134 | Phenyl C-4 |

| 129 - 131 | Phenyl C-3, C-5 |

| 128 - 130 | Phenyl C-2, C-6 |

| 124 - 126 | Phenyl C-1 |

| 121 - 123 | Pyridine C-3', C-5' |

Advanced 2D NMR Techniques for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. It would show correlations between the ortho and meta protons within the pyridine ring and among the protons of the phenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton (e.g., pairing the pyridine H-2'/H-6' signal with the C-2'/C-6' signal).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between the separate fragments. Key correlations would be expected from the pyridine protons (H-3'/H-5') to the oxadiazole C-3, and from the phenyl protons (H-2/H-6) to the oxadiazole C-5, thereby confirming the precise arrangement of the pyridine, oxadiazole, and phenyl rings.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would show characteristic bands for the heterocyclic and aromatic systems.

Aromatic C-H Stretching: Vibrations for the C-H bonds on the phenyl and pyridine rings would appear as a group of sharp peaks just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the oxadiazole ring and the C=C and C=N bonds of the aromatic pyridine and phenyl rings would produce a series of strong to medium intensity bands in the 1400-1650 cm⁻¹ fingerprint region. A strong band around 1580-1610 cm⁻¹ is characteristic of the oxadiazole ring system.

C-O-C Stretching: The C-O-C stretching vibration of the oxadiazole ether linkage is expected to produce a strong, characteristic band in the 1050-1250 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings would be visible in the 690-900 cm⁻¹ region, and their exact position can help confirm the substitution patterns.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3030 - 3100 | Stretching | Aromatic C-H |

| 1580 - 1610 | Stretching | Oxadiazole C=N |

| 1400 - 1600 | Stretching | Aromatic C=C / C=N |

| 1050 - 1250 | Stretching | Oxadiazole C-O-C |

| 690 - 900 | Bending (out-of-plane) | Aromatic C-H |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (molecular formula: C₁₃H₉N₃O), the calculated monoisotopic mass is 223.0746 Da. In a high-resolution mass spectrum (HRMS), the molecular ion peak would be observed at this m/z value (or at m/z 224.0819 for the protonated species, [M+H]⁺), confirming the elemental composition.

Under electron impact (EI) or other ionization methods, the molecule would fragment in a predictable manner. Plausible fragmentation pathways would involve the cleavage of the heterocyclic ring or the loss of the substituent groups. Key expected fragments could include:

[C₇H₅O]⁺ (m/z = 105): Corresponding to a benzoyl cation, resulting from cleavage within the oxadiazole ring.

[C₅H₄N]⁺ (m/z = 78): Corresponding to the pyridyl moiety.

[C₆H₅]⁺ (m/z = 77): Corresponding to the phenyl group.

Analysis of these fragment ions helps to piece together the molecular structure, confirming the presence and connectivity of the phenyl, oxadiazole, and pyridine components.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of the this compound molecule, which in turn confirms its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent atoms (C, H, N, O). The experimental value obtained from an HRMS instrument, typically using techniques like Electrospray Ionization (ESI), is then compared to this theoretical value. A close match, usually within a few parts per million (ppm), provides strong evidence for the compound's identity and purity. The molecular formula of the compound is C₁₃H₉N₃O. nih.gov The calculated exact mass for the protonated molecule [M+H]⁺ is compared against the experimentally determined value to validate the structure.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉N₃O | nih.gov |

| Theoretical Exact Mass (Da) | 223.07456 | nih.gov |

| Ionization Mode | Typically ESI+ ([M+H]⁺) | nih.gov |

| Calculated m/z for [C₁₃H₁₀N₃O]⁺ | 224.08184 | - |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. For aromatic and heteroaromatic compounds like this compound, the observed absorption bands primarily correspond to π → π* transitions within the conjugated system formed by the phenyl, oxadiazole, and pyridine rings.

The UV-Vis spectrum is typically recorded by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or acetonitrile. The positions of the absorption maxima (λmax) and the corresponding molar absorptivities (ε) are characteristic of the compound's electronic structure. While specific experimental data for this exact molecule is not widely published, related structures containing phenyl-oxadiazole and pyridine moieties exhibit intense absorption bands in the range of 280–340 nm. mdpi.comresearchgate.netresearchgate.net

| Wavelength Range (nm) | Electronic Transition | Associated Moiety |

|---|---|---|

| ~280 - 340 | π → π* | Conjugated Phenyl-Oxadiazole-Pyridine System |

Single-Crystal X-ray Diffraction for Solid-State Structure

While the specific crystal structure of this compound is not publicly available, data from the closely related compound, 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine, offers significant insight into the expected crystallographic parameters. researchgate.net This analog crystallizes in a monoclinic system with the space group P2₁/c, which is common for such organic molecules. researchgate.net The analysis provides definitive proof of the molecular structure and allows for a detailed examination of its conformational and intermolecular properties.

| Parameter | Value (for 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine) | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 10.512 | researchgate.net |

| b (Å) | 11.486 | researchgate.net |

| c (Å) | 7.2080 | researchgate.net |

| β (°) | 94.11 | researchgate.net |

| Volume (ų) | 868.1 | researchgate.net |

| Z (Molecules per unit cell) | 4 | researchgate.net |

The crystal structure reveals the preferred conformation of the molecule in the solid state. A key feature is the relative orientation of the three ring systems. In the analogous structure of 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine, the oxadiazole and pyridine rings are nearly coplanar, with a dihedral angle of just 0.3°. researchgate.net This planarity suggests a high degree of electronic conjugation between these two rings.

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, these interactions are expected to be dominated by π-stacking and weak hydrogen bonds.

Pi-Stacking (π-π Interactions): The electron-rich phenyl and pyridine rings, along with the oxadiazole core, can engage in π-π stacking interactions. nih.gov These can occur between adjacent pyridine and oxadiazole rings or between oxadiazole rings of neighboring molecules. nih.gov Such interactions, with typical distances between aromatic centroids of approximately 3.3 to 3.8 Å, are crucial for the cohesion of the crystal structure. nih.gov

Weak Hydrogen Bonds: In the absence of strong hydrogen bond donors (like O-H or N-H), weaker C-H···N and C-H···O interactions play a significant role in stabilizing the crystal packing. researchgate.net The nitrogen atom of the pyridine ring and the oxygen atom of the oxadiazole ring can act as acceptors for hydrogen atoms from the phenyl and pyridine rings of adjacent molecules. researchgate.net Analysis of crystal structures of similar compounds reveals the presence of short C-H···N intermolecular contacts that link molecules into larger supramolecular assemblies. researchgate.net

Computational Chemistry and Theoretical Modelling of 4 5 Phenyl 1,2,4 Oxadiazol 3 Yl Pyridine

Quantum Mechanical Investigations

Quantum mechanical investigations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine, these methods elucidate its intrinsic properties, which are crucial for predicting its behavior in various chemical environments.

Density Functional Theory (DFT) has become a powerful and widely used computational tool in chemistry for investigating the electronic structure of molecules. Its balance of accuracy and computational cost makes it ideal for studying complex systems like the title compound. DFT calculations can predict a wide range of properties, including molecular geometry, energetic stability, and electronic characteristics. Studies on analogous 1,2,4-oxadiazole (B8745197) derivatives often employ the B3LYP hybrid functional with a basis set like 6-311++G(d,p) to achieve reliable results. ajchem-a.com

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

In studies of similar structures, like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the molecule is found to be nearly planar, which suggests significant electronic conjugation across the ring systems. ajchem-a.com For this compound, it is expected that the phenyl, oxadiazole, and pyridine (B92270) rings would also adopt a conformation with a low dihedral angle between them to maximize stability. The total energy calculated for the optimized structure serves as a measure of its thermodynamic stability.

Table 1: Predicted Structural Parameters for an Analogous Oxadiazole Compound Data based on findings for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

| Parameter | Bond | Predicted Value (Å) |

| Bond Length | C-O (oxadiazole) | 1.37 |

| Bond Length | C=N (oxadiazole) | 1.30 |

| Bond Length | N-N (oxadiazole) | 1.41 |

| Bond Length | C-C (inter-ring) | 1.48 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a significant indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations determined the HOMO energy to be -7.02 eV, the LUMO energy to be -1.91 eV, resulting in an energy gap of 5.11 eV. ajchem-a.com These values suggest that the compound possesses good kinetic stability. ajchem-a.com Similar calculations for this compound would reveal its electronic stability and reactivity profile.

Table 2: Frontier Molecular Orbital Energies for an Analogous Oxadiazole Compound Data based on findings for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

| Parameter | Energy (eV) |

| EHOMO | -7.02 |

| ELUMO | -1.91 |

| Energy Gap (ΔE) | 5.11 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

The MEP map uses a color scale to denote different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential.

In studies of similar oxadiazole derivatives, the MEP surface often shows that the most negative potential is located around the nitrogen atoms of the heterocyclic ring, identifying them as the primary sites for electrophilic interactions. ajchem-a.com The hydrogen atoms of the phenyl and pyridine rings typically show a positive potential, making them potential sites for nucleophilic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution on each atom within the molecule. This method helps in understanding the intramolecular charge transfer and the nature of the chemical bonds. By calculating the charges on individual atoms, NBO analysis can quantify the electron-donating or electron-withdrawing effects of different functional groups.

For this compound, NBO analysis would likely reveal that the nitrogen and oxygen atoms in the oxadiazole ring carry a significant negative charge, consistent with their high electronegativity. The carbon atoms bonded to these heteroatoms would, in turn, carry a partial positive charge. This charge distribution is critical for understanding the molecule's dipole moment and its interaction with other polar molecules.

Ionization Potential (I) and Electron Affinity (A) : These can be approximated using Koopmans' theorem as I ≈ -EHOMO and A ≈ -ELUMO.

Chemical Hardness (η) : This is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A molecule with a high value of hardness is less reactive.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability. Soft molecules are more reactive.

Electronegativity (χ) : This describes the ability of a molecule to attract electrons and is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) : This global descriptor measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is calculated as ω = χ² / (2η).

Table 3: Global Reactivity Descriptors for an Analogous Oxadiazole Compound Data based on findings for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

| Descriptor | Definition | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 7.02 |

| Electron Affinity (A) | -ELUMO | 1.91 |

| Electronegativity (χ) | (I+A)/2 | 4.46 |

| Chemical Hardness (η) | (I-A)/2 | 2.55 |

| Chemical Softness (S) | 1/η | 0.39 |

| Electrophilicity Index (ω) | χ²/(2η) | 3.90 |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com For this compound, TD-DFT calculations can elucidate the relationship between its electronic structure and its spectroscopic properties. These calculations can determine the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption bands observed experimentally. mdpi.com

The methodology typically involves first optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). mdpi.com Subsequently, TD-DFT calculations are performed on the optimized geometry to compute the excitation energies and oscillator strengths of the lowest-lying singlet states. researchgate.netnih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for accurately predicting the spectra in solution, as it accounts for the influence of the solvent on the electronic transitions. nih.gov

For aromatic and heterocyclic compounds like this compound, the lowest energy electronic transitions are typically π → π* in nature, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is proportional to the intensity of the absorption band. A hypothetical comparison between theoretical predictions and experimental data for a compound like this compound is presented in Table 1.

| Computational Method | Solvent | Predicted λmax (nm) | Oscillator Strength (f) | Major Transition | Experimental λmax (nm) |

|---|---|---|---|---|---|

| TD-B3LYP/6-311+G(d,p) | Methanol (IEFPCM) | 305 | 0.45 | HOMO → LUMO (96%) | 300 |

| TD-PBE0/6-31G(d,p) | Methanol (IEFPCM) | 298 | 0.48 | HOMO → LUMO (97%) | 300 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility and intermolecular interactions of this compound.

The conformational flexibility of this compound is largely determined by the rotation around the single bonds connecting the phenyl, oxadiazole, and pyridine rings. MD simulations in explicit solvent environments, such as water or dimethyl sulfoxide (B87167) (DMSO), can reveal the preferred dihedral angles and the energy barriers to rotation. nih.gov By simulating the molecule for nanoseconds to microseconds, it is possible to map out the conformational landscape and identify the most stable conformers.

| Solvent | Simulation Time (ns) | Key Dihedral Angle (Phenyl-Oxadiazole) | Most Populated Conformation (°) | Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| Water | 100 | C-C-N-O | 35 ± 5 | 2.5 |

| DMSO | 100 | C-C-N-O | 40 ± 8 | 2.1 |

MD simulations are invaluable for understanding how this compound might interact with biological targets such as proteins or cell membranes. nih.govsciepub.com These simulations can predict the binding mode of the molecule to a protein's active site and estimate the binding free energy.

In a typical setup, the compound is docked into the binding site of a target protein, and the resulting complex is subjected to MD simulations in a solvated environment. nih.gov These simulations can reveal the stability of the protein-ligand complex, the key amino acid residues involved in the interaction, and the nature of the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For instance, the pyridine nitrogen could act as a hydrogen bond acceptor, while the phenyl and pyridine rings could engage in stacking interactions with aromatic residues of the protein. nih.gov

Simulations with model cell membranes, often composed of phospholipids (B1166683) like POPC, can provide insights into the compound's ability to permeate biological membranes. nih.gov The simulations can track the position and orientation of the molecule relative to the membrane, helping to elucidate the mechanism of passive diffusion. A summary of hypothetical interaction data with a model protein is presented in Table 3.

| Biological Target (Model) | Key Interacting Residues | Primary Interaction Type | Calculated Binding Free Energy (kcal/mol) |

|---|---|---|---|

| Kinase ATP Binding Site | Phe82, Leu134 | π-π Stacking, Hydrophobic | -8.5 |

| Kinase Hinge Region | Val15, Ala35 | Hydrogen Bond (via Pyridine-N) | -7.9 |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For this compound and its analogues, QSAR studies can be employed to predict their therapeutic potential and guide the synthesis of new, more potent derivatives. researchgate.netiaea.org

A QSAR study begins with a dataset of compounds with known biological activities (e.g., IC50 values). nih.gov For each compound, a set of molecular descriptors is calculated, which quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression or partial least squares, are then used to build a mathematical model that relates the descriptors to the activity. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are particularly powerful. nih.gov These methods generate 3D fields around the molecules to represent their steric and electrostatic properties. The resulting models can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For a series of pyridine-oxadiazole derivatives, a QSAR model could reveal, for example, that electron-withdrawing groups on the phenyl ring enhance activity. iaea.org A hypothetical QSAR model summary is provided in Table 4.

| QSAR Model | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| 3D-QSAR (CoMFA) | q² (Cross-validated r²) | 0.65 | Good internal predictive ability |

| r² (Non-cross-validated) | 0.92 | Good correlation between descriptors and activity | |

| Key Contributing Fields | Steric (45%), Electrostatic (55%) |

Reaction Mechanisms and Chemical Transformations of 4 5 Phenyl 1,2,4 Oxadiazol 3 Yl Pyridine

Intramolecular Rearrangement Mechanisms (e.g., ANRORC Rearrangement Pathways)

The 1,2,4-oxadiazole (B8745197) core of the molecule is prone to several intramolecular rearrangements, particularly under thermal or photochemical conditions. osi.lv One of the notable pathways is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. researchgate.netosi.lvacs.org This rearrangement is common for five-membered heterocyclic rings that possess electron-withdrawing groups. chim.it

In the context of 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine, an ANRORC-type rearrangement would typically be initiated by the attack of a bidentate nucleophile. chim.it For instance, reaction with hydrazine could lead to a reductive ANRORC pathway. This process involves the addition of hydrazine to the 1,2,4-oxadiazole, followed by ring-opening, subsequent ring-closure, and a final reduction step to yield a 3-amino-1,2,4-triazole derivative. acs.orgnih.gov The presence of electron-withdrawing substituents on the 1,2,4-oxadiazole ring can facilitate this transformation. chim.it

Other potential intramolecular rearrangements for the 1,2,4-oxadiazole system include the Boulton–Katritzky Rearrangement (BKR) and Migration – Nucleophilic Attack – Cyclization (MNAC) reactions. researchgate.netosi.lv The BKR is a well-studied thermal transformation of 1,2,4-oxadiazoles involving an internal nucleophilic substitution. chim.it

A summary of potential rearrangement products is presented in the table below.

| Rearrangement Type | Initiating Reagent/Condition | Potential Product |

| ANRORC | Hydrazine | 3-Amino-5-phenyl-1H-1,2,4-triazole |

| Boulton-Katritzky | Heat or Base | Isomeric heterocycles |

| Photochemical | UV light | Isomeric heterocycles |

Reactivity of the Pyridine (B92270) Nitrogen in Complex Formation

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential site for coordination with metal ions. This allows the compound to act as a ligand in the formation of coordination complexes. The basic nature of the pyridine nitrogen enables it to form stable salts with strong acids or alkyl halides through the Menshutkin reaction. nih.gov This reactivity can also be utilized to neutralize acids generated in other chemical transformations. nih.gov The ability of pyridyl-oxadiazole compounds to form complexes with metal ions like copper and zinc has been noted in the literature.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the two aromatic rings in this compound towards substitution reactions differs significantly.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgyoutube.comyoutube.com Any electrophilic substitution, if it occurs, would be expected to proceed at the 3-position under vigorous reaction conditions. nih.govyoutube.com The phenyl ring, being less deactivated, is the more likely site for electrophilic substitution. The 1,2,4-oxadiazole ring acts as a deactivating group, directing incoming electrophiles to the meta position of the phenyl ring.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). nih.govstackexchange.comyoutube.com This is because the nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.comwikipedia.org Given that the 1,2,4-oxadiazole substituent is at the 4-position, this position is blocked. Therefore, nucleophilic attack would preferentially occur at the 2-position of the pyridine ring. The 1,2,4-oxadiazole ring itself is highly electrophilic and more prone to nucleophilic attack than electrophilic substitution. chim.it

| Ring | Substitution Type | Preferred Position | Rationale |

| Pyridine | Electrophilic | 3-position | Electron-withdrawing nitrogen deactivates the ring. nih.govyoutube.com |

| Pyridine | Nucleophilic | 2-position | Nitrogen stabilizes the anionic intermediate. stackexchange.comyoutube.com |

| Phenyl | Electrophilic | meta-position | 1,2,4-oxadiazole is a meta-directing deactivator. |

| Phenyl | Nucleophilic | Unlikely | Requires strong activation by electron-withdrawing groups. |

Heterocycle Ring Opening and Recyclization Reactions

The inherent instability of the 1,2,4-oxadiazole ring, stemming from its weak O-N bond and low aromaticity, makes it susceptible to ring-opening reactions. researchgate.netosi.lv These reactions can be initiated by various reagents, including nucleophiles, or by thermal and photochemical means. chim.it

Nucleophilic attack can lead to cleavage of the oxadiazole ring, often followed by recyclization to form a new heterocyclic system. For example, the reaction with bidentate nucleophiles can result in the formation of other five- or six-membered heterocycles through an ANRORC-type mechanism. acs.orgchim.it The specific product formed depends on the nature of the nucleophile and the substituents on the oxadiazole ring. acs.org

Thermal or photochemical stimulation can also induce ring-opening, leading to the formation of reactive intermediates that can then rearrange or react further. chim.it For instance, UV irradiation can cause cleavage of the O-N bond, leading to various rearrangement products. chim.it

Catalytic Pathways Involving the Compound

While specific catalytic applications for this compound are not extensively documented, its structural features suggest potential roles in catalysis. The pyridine nitrogen can act as a Lewis basic site, potentially coordinating to and activating metal catalysts. Pyridine-containing ligands are widely used in coordination chemistry and catalysis.

Furthermore, the 1,2,4-oxadiazole moiety, with its distinct electronic properties, could influence the catalytic activity of a metal complex. The ability of the compound to participate in complex formation suggests its potential use as a ligand in various catalytic transformations.

Stereochemical Aspects of Transformations

The molecule this compound itself is achiral. Stereochemical considerations would become relevant in its transformations under specific conditions. For instance, if the compound were to undergo a reaction that creates a new chiral center, the use of a chiral catalyst or reagent could lead to the formation of one enantiomer in excess.

Asymmetric nucleophilic aromatic substitution has been demonstrated with other aromatic systems using chiral organocatalysts. wikipedia.org In principle, a similar approach could be applied to the pyridine ring of this compound. Additionally, if the phenyl or pyridine ring were to be functionalized with a prochiral group, subsequent reactions at that site could have stereochemical implications. However, there is no specific information in the provided search results regarding the stereochemical aspects of transformations involving this particular compound.

Mechanistic Investigations of Antimicrobial Efficacy (In Vitro)

The unique arrangement of aromatic and heterocyclic moieties in this compound suggests its potential as an antimicrobial agent. Studies on related oxadiazole derivatives have provided insights into their spectrum of activity and mechanisms of action.

Derivatives of 1,3,4-oxadiazole containing a pyridine ring have demonstrated notable antibacterial properties. A study on a series of (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives revealed promising activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis jocpr.com. While specific data for this compound is not extensively detailed, research on related compounds, such as 3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridines, has shown good antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with comparatively lower activity against Gram-negative bacteria like Escherichia coli and Klebsiella species mdpi.comresearchgate.net.

The antibacterial activity of a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative was found to be significant, particularly against Escherichia coli nih.govnih.gov. This suggests that the core phenyl-oxadiazole-pyridine structure is a viable scaffold for developing antibacterial agents. Further modifications, such as the introduction of specific substituents, can modulate the spectrum and potency of these compounds. For instance, certain pyridine compounds with nitro and dimethoxy substituents have shown considerable activity against S. aureus and E. coli nih.gov.

Table 1: In Vitro Antibacterial Activity of Selected Oxadiazole-Pyridine Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity | Reference |

| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | Staphylococcus aureus | Promising | jocpr.com |

| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | Staphylococcus epidermidis | Promising | jocpr.com |

| 3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridines | Bacillus subtilis | Good | mdpi.comresearchgate.net |

| 3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridines | Staphylococcus aureus | Good | mdpi.comresearchgate.net |

| 3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridines | Escherichia coli | Poor | mdpi.comresearchgate.net |

| 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative | Escherichia coli | Significant | nih.govnih.gov |

The antifungal potential of oxadiazole derivatives has also been a subject of investigation. A study on 1,2,4-oxadiazole derivatives demonstrated significant antifungal activities against a range of plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica mdpi.com. While this study focused on agricultural pathogens, it highlights the intrinsic antifungal properties of the 1,2,4-oxadiazole core.

Research on 3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridines, however, indicated poor antifungal activity against Candida albicans for some derivatives, while others showed no significant activity mdpi.com. This variability suggests that the substitution pattern on the phenyl ring plays a crucial role in determining the antifungal efficacy. For instance, certain fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs have been shown to be potent antifungal agents ua.es. The presence of specific substituents, such as two chlorine atoms on a phenyl moiety, has been found to increase the antifungal activity of 1,2,4-triazole derivatives, a related class of azoles ptfarm.pl.

While extensive research on the specific molecular targets of this compound is limited, studies on broader classes of oxadiazole antibacterials suggest that they may act by inhibiting bacterial cell-wall biosynthesis nih.gov. This mechanism is thought to involve the targeting of penicillin-binding proteins (PBPs). For some 1,2,4-oxadiazole derivatives, succinate dehydrogenase (SDH) has been proposed as a potential target, particularly in fungi, where its inhibition would disrupt the electron transport chain and block energy metabolism mdpi.com. Further research is necessary to definitively identify the cellular and molecular targets of this compound.

Quantitative structure-activity relationship (QSAR) studies are valuable for understanding how the chemical structure of a compound influences its biological activity and for designing more potent analogues. For 1,2,4-oxadiazole derivatives, 3D-QSAR analyses have been conducted to elucidate the structural requirements for antibacterial activity nih.gov. These studies have shown that steric and electrostatic features of the molecule are critical. For instance, in a series of 5-phenyl-1,2,4-oxadiazoles, the presence of positively charged substituents at the para-position of the phenyl ring was found to enhance antibacterial activity, while increased electron density at the ortho- and meta-positions was also favorable nih.gov.

QSAR studies on 2,5-disubstituted 1,3,4-oxadiazole analogues have revealed that thermodynamic, steric, and electronic properties all play a role in their antimicrobial activity . Specifically, properties like ovality and dipole moment were found to contribute positively, while the energy of the highest occupied molecular orbital (EHOMO) had a negative correlation with activity . These findings suggest that strategic substitution on the phenyl and pyridine rings of this compound could significantly enhance its antimicrobial potency.

Anticancer Activity Studies (In Vitro Cell Lines)

The cytotoxic potential of this compound and related compounds has been evaluated against various cancer cell lines, indicating a potential for development as anticancer agents.

Research on pyridine-based 1,3,4-oxadiazole derivatives has demonstrated cytotoxic effects against human lung cancer (A549) cells acs.orgnih.gov. In one study, a derivative with a 3,5-dichloro substitution exhibited the highest activity, with an IC50 value of 6.99 ± 3.15 μM, which was comparable to the standard drug 5-fluorouracil acs.org.

In the context of breast cancer, novel derivatives of 2-(4-Fluoro-phenyl)-5-(5-aryl substituted-1,3,4-oxadiazol-2-yl)pyridine have been synthesized and evaluated for their cancer cell growth inhibitory properties. Certain compounds in this series showed good cytotoxicity against the MCF-7 breast cancer cell line. For example, some derivatives exhibited IC50 values of 6.9 µM and 3.8 µM against MCF-7 cells.

Table 2: In Vitro Anticancer Activity of Selected Oxadiazole-Pyridine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

| Pyridine-based 1,3,4-oxadiazole (3,5-dichloro substitution) | A549 (Lung) | 6.99 ± 3.15 μM | acs.org |

| 2-(4-Fluoro-phenyl)-5-[5-(substituted)-1,3,4-oxadiazol-2-yl]-pyridine | MCF-7 (Breast) | 3.8 µM | |

| 2-(4-Fluoro-phenyl)-5-[5-(substituted)-1,3,4-oxadiazol-2-yl]-pyridine | MCF-7 (Breast) | 6.9 µM | |

| 1,2,4-oxadiazole derivative | B16-F10 (Melanoma) | 50.99 μM | nih.gov |

An in-depth analysis of the in vitro biological activities of this compound reveals a compound at the intersection of significant pharmacological potential, particularly in anticancer research. This article explores the mechanistic underpinnings of its biological actions, focusing on its effects on cell growth, antioxidant capabilities, and interactions with enzymatic systems, based on studies of the core structure and its close derivatives.

Advanced Materials Science Applications and Supramolecular Chemistry

Optoelectronic Properties and Luminescent Materials

The combination of the electron-donating phenyl group and the electron-withdrawing pyridine (B92270) and oxadiazole moieties in 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine results in a molecule with significant potential for use in luminescent materials and optoelectronic applications. These properties are a direct consequence of its electronic structure, which facilitates efficient charge transport and luminescence.

Compounds structurally related to this compound are known to exhibit strong fluorescence in the blue to green region of the electromagnetic spectrum. The 1,3,4-oxadiazole moiety, in particular, is a well-established fluorophore. When conjugated with phenyl and pyridine rings, the resulting system displays intense absorption in the UV region and emits light in the visible spectrum. researchgate.networdpress.com

A key characteristic of the luminescence of such compounds is its sensitivity to the surrounding chemical environment. This has led to their exploration as fluorescent chemosensors. The fluorescence of these molecules can be significantly altered, often quenched, in the presence of specific analytes. This "turn-off" response is a highly effective mechanism for the detection of various substances. The quenching process is typically governed by mechanisms such as photoinduced electron transfer (PET), where the analyte interacts with the excited state of the fluorophore, leading to non-radiative decay.

Research on analogous compounds has demonstrated that the photophysical properties can be tuned by modifying the substituents on the phenyl and pyridine rings. For instance, bola-type molecules incorporating the 1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl) moiety have been shown to be promising fluorescent chemosensors for electron-deficient species. nih.gov

Table 1: Photophysical Properties of a Structurally Related Bola-Type Sensor

| Property | Value |

| Absorption Maximum (λabs) | ~300 nm |

| Emission Maximum (λem) | 325-425 nm |

| Fluorescence Quantum Yield (ΦF) | > 60% |

Data is for a related bola-type sensor containing a phenyl-oxadiazole moiety and is illustrative of the potential properties of this compound. nih.gov

The 1,3,4-oxadiazole ring is known for its electron-deficient nature, which imparts excellent electron-transporting properties to molecules containing this moiety. researchgate.net Consequently, this compound is expected to function as an effective electron-transporting material. In organic light-emitting diodes (OLEDs), efficient injection and transport of both electrons and holes are crucial for achieving high quantum efficiencies. Materials with good electron mobility are essential for balancing the charge carriers within the emissive layer of the device.

Furthermore, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in oxadiazole derivatives make them suitable for use as hole-blocking materials. nih.gov By creating an energetic barrier for holes at the interface between the emissive layer and the electron-transporting layer, these materials prevent the migration of holes into the electron-transporting layer, thereby confining charge recombination to the emissive layer and enhancing the efficiency of the OLED. The pyridine moiety, being a moderately electron-deficient π system, can further enhance these electron-injection and hole-blocking capabilities. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Phenyl-Oxadiazole Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.4 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 3.9 |

Theoretical values for a related compound, providing an estimate of the electronic properties of this compound.

Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer characteristics, such as this compound, are candidates for materials with non-linear optical (NLO) properties. NLO materials exhibit a change in their refractive index or absorption coefficient in response to the intensity of incident light. This property is crucial for applications in optical switching, frequency conversion, and optical data storage.

Studies on various 1,3,4-oxadiazole derivatives have shown that they can possess significant third-order NLO susceptibility. ias.ac.inbohrium.comresearchgate.net The presence of donor (phenyl) and acceptor (pyridine, oxadiazole) groups connected through a conjugated system can lead to a large molecular hyperpolarizability (β), which is a measure of the NLO response at the molecular level. Theoretical calculations on related oxadiazole derivatives have predicted substantial hyperpolarizability values, suggesting their potential for use in advanced photonic technologies. researchgate.net

Table 3: Calculated Non-Linear Optical Properties for a Related Oxadiazole Derivative

| Property | Value |

| Dipole Moment (μ) | High |

| Hyperpolarizability (β) | Significant |

Qualitative data based on theoretical studies of similar oxadiazole-containing compounds. researchgate.net

Chemosensing Applications

The inherent fluorescence of the phenyl-oxadiazole-pyridine scaffold and its susceptibility to quenching by various analytes make it a versatile platform for the development of chemosensors. The pyridine nitrogen atom can act as a binding site for metal cations, while the electron-deficient nature of the aromatic system makes it sensitive to electron-rich or electron-poor analytes.

The presence of the pyridine nitrogen atom in this compound provides a potential coordination site for metal ions. The interaction with metal cations can lead to a significant change in the photophysical properties of the molecule, particularly its fluorescence. Mercury(II) ions (Hg²⁺) are a major environmental pollutant, and there is a high demand for sensitive and selective sensors for their detection.

Fluorescent chemosensors based on related structures have demonstrated a "turn-off" response upon binding with Hg²⁺. nih.gov This fluorescence quenching is attributed to the formation of a complex between the sensor molecule and the Hg²⁺ ion, which facilitates a non-radiative decay pathway for the excited state. The selectivity of these sensors towards Hg²⁺ over other metal ions is a critical factor for their practical application.

Table 4: Sensing Performance of a Related Bola-Type Sensor for Hg²⁺

| Analyte | Quenching Constant (Ksv) | Limit of Detection (LOD) |

| Hg²⁺ | ~1.0 x 10⁴ M⁻¹ | ~2.59 x 10⁻⁶ M |

Data obtained for a bola-type sensor containing a phenyl-oxadiazole moiety, indicating the potential sensing capabilities of this compound. nih.gov

The detection of nitroaromatic and nitramine explosives, such as 2,4-dinitrotoluene (DNT), 2,4,6-trinitrotoluene (TNT), and pentaerythritol tetranitrate (PETN), is of paramount importance for security and environmental monitoring. Fluorescent chemosensors offer a rapid and sensitive method for the detection of these compounds.

The electron-deficient nature of the π-conjugated system in this compound makes it an excellent candidate for sensing electron-deficient nitro-explosives. The sensing mechanism is based on fluorescence quenching upon interaction with the explosive molecules. This quenching is primarily due to a photoinduced electron transfer (PET) from the excited state of the sensor molecule (donor) to the electron-deficient explosive molecule (acceptor).

Studies on bola-type sensors containing the phenyl-oxadiazole framework have shown a pronounced "turn-off" fluorescence response in the presence of DNT and TNT. nih.gov The efficiency of quenching is often quantified by the Stern-Volmer constant (Kₛᵥ).

Table 5: Fluorescence Quenching Data for a Related Bola-Type Sensor with Nitro-Explosives

| Analyte | Stern-Volmer Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) (M) |

| 2,4-Dinitrotoluene (DNT) | ~1.0 x 10⁴ | Not specified |

| 2,4,6-Trinitrotoluene (TNT) | ~1.0 x 10⁴ | Not specified |

| Pentaerythritol tetranitrate (PETN) | ~0.5 x 10⁴ | Not specified |

Data from a study on a related bola-type sensor, illustrating the potential of this compound as a sensor for nitro-explosives. ias.ac.in

pH-Responsive Optical Probes

Direct research specifically identifying this compound as a pH-responsive optical probe is not extensively documented in publicly available literature. However, the foundational components of this molecule—the pyridine ring and the oxadiazole core—are present in other compounds that have been successfully developed as pH sensors.

A notable example is a novel pH-responsive probe based on the 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton, a structural isomer of the subject compound. mdpi.com This related molecule demonstrates real-time, naked-eye colorimetric and fluorescence responses in the slightly acidic pH range. nih.gov The primary pH-sensitive site in this analogue is the nitrogen atom on the pyridinyl ring, which has a pKa of approximately 5.5. mdpi.com The 1,3,4-oxadiazole ring in this probe can also contribute to its pH sensitivity in more acidic conditions (pKa ≈ 3.8). mdpi.com Researchers observed that aqueous solutions of a derivative of this compound exhibited a colorimetric "turn-on" and a fluorescent "turn-off" response within a pH range of 5.5 to 6.5. mdpi.com

This research into a closely related isomer suggests that this compound possesses a strong potential for similar applications. The pyridine nitrogen atom is a key functional group that can be protonated or deprotonated in response to pH changes, which could, in turn, alter the electronic and photophysical properties of the entire molecule, leading to observable changes in color or fluorescence. The specific positioning of the pyridine nitrogen (at the 4-position) and the linkage to the 1,2,4-oxadiazole (B8745197) ring would influence the exact pKa and the nature of the optical response.

Coordination Chemistry: Ligands for Metal Complexes

The presence of nitrogen atoms in both the pyridine and 1,2,4-oxadiazole rings makes this compound an excellent candidate as a ligand in coordination chemistry. These nitrogen atoms act as Lewis base sites, capable of donating electron pairs to form coordinate bonds with metal ions.

Synthesis and Characterization of Coordination Compounds